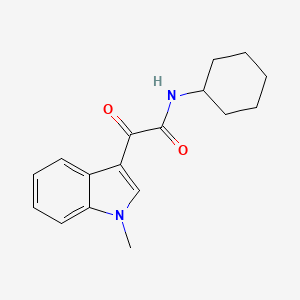
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
描述
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as CYIA, is a novel compound that has shown promising results in scientific research. It belongs to the class of oxoacetamide derivatives and has been synthesized using various methods. CYIA has been extensively studied for its mechanism of action and its biochemical and physiological effects. In
作用机制
The mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, it has been suggested that N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neuronal damage. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation, and to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway, the MAPK pathway, and the JAK/STAT pathway.
实验室实验的优点和局限性
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, one of the limitations of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide and to determine its potential therapeutic applications.
未来方向
There are several future directions for research on N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide. One area of research could focus on the development of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives with improved potency and selectivity for specific target enzymes and signaling pathways. Another area of research could focus on the development of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide-based drug delivery systems for targeted delivery to cancer cells or inflamed tissues. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide and to determine its potential therapeutic applications in various disease conditions.
Conclusion
In conclusion, N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide (N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide) is a novel compound that has shown promising results in scientific research. It has been synthesized using various methods and has been extensively studied for its potential therapeutic applications. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. However, further research is needed to fully elucidate the mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide and to determine its potential therapeutic applications in various disease conditions.
科学研究应用
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-cyclohexyl-2-(1-methylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19-11-14(13-9-5-6-10-15(13)19)16(20)17(21)18-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWRAODGRKXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate](/img/structure/B4761274.png)
![1-butyl-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761277.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4761286.png)
![1-(2-methoxyphenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4761294.png)
![N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide](/img/structure/B4761300.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea](/img/structure/B4761303.png)
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4761311.png)
![3-amino-N-(2-fluorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4761317.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4761333.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4761339.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4761346.png)

